molecular formula C11H15FO2 B7844494 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol

1-(5-Fluoro-2-methoxyphenyl)butan-1-ol

Cat. No.: B7844494
M. Wt: 198.23 g/mol
InChI Key: TVCUJDSWEAXPSM-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)butan-1-ol is an organic compound characterized by a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a butanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 5-fluoro-2-methoxybenzene with butyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butanal to form the desired alcohol after hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of these reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-2-methoxyphenyl)butan-1-ol undergoes various types of chemical reactions:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(5-fluoro-2-methoxyphenyl)butan-1-one, using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced to form the corresponding alkane, 1-(5-fluoro-2-methoxyphenyl)butane, using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The fluorine atom can be substituted with other groups, such as chlorine or bromine, using appropriate halogenating agents.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, and oxygen in the presence of a catalyst.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

  • Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 1-(5-fluoro-2-methoxyphenyl)butan-1-one

  • Reduction: 1-(5-fluoro-2-methoxyphenyl)butane

  • Substitution: 1-(5-chloro-2-methoxyphenyl)butan-1-ol or 1-(5-bromo-2-methoxyphenyl)butan-1-ol

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)butan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the effects of fluorinated compounds on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

1-(5-Fluoro-2-methoxyphenyl)butan-1-ol is similar to other fluorinated phenyl alcohols, such as 1-(4-fluoro-2-methoxyphenyl)butan-1-ol and 1-(3-fluoro-2-methoxyphenyl)butan-1-ol. These compounds differ in the position of the fluorine atom on the phenyl ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct properties and applications.

Comparison with Similar Compounds

  • 1-(4-fluoro-2-methoxyphenyl)butan-1-ol

  • 1-(3-fluoro-2-methoxyphenyl)butan-1-ol

  • 1-(2-fluoro-2-methoxyphenyl)butan-1-ol

This comprehensive overview provides a detailed understanding of 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h5-7,10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCUJDSWEAXPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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